molecular formula C12H10BFO3 B2847394 3-(3-Fluorophenoxy)phenylboronic acid CAS No. 2377611-79-3

3-(3-Fluorophenoxy)phenylboronic acid

Cat. No.: B2847394
CAS No.: 2377611-79-3
M. Wt: 232.02
InChI Key: NCFWKTGQSRNYTG-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)phenylboronic acid is a chemical compound with the formula C₁₃H₁₂BFO₃ . It contains varying amounts of anhydride .


Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their ability to interact with various carbohydrates . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acid derivatives has been reported in the literature .


Molecular Structure Analysis

The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .


Chemical Reactions Analysis

Boronic acids and their derivatives have been studied for their reactions with various compounds . The first intermolecular step corresponds to the parallel reactions of the boronic acid and the boronate ion with α-D-fructofuranose to form bicoordinate complexes .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .

Scientific Research Applications

Experimental Oncology

Phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to 3-(3-Fluorophenoxy)phenylboronic acid, have been evaluated for their antiproliferative potential against diverse cancer cell lines. Studies have shown that these compounds can act as phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells, demonstrating significant antiproliferative and proapoptotic properties. This supports their candidacy for further investigation as novel anticancer agents (Psurski et al., 2018).

Sensing Technologies

Research into the applications of phenylboronic acids has also focused on their use in sensing technologies. For instance, phenylboronic acid derivatives have been utilized in the amplified detection of saccharides, exploiting their ability to form stable complexes with saccharides, thereby enabling the development of sensitive and selective electrochemical sensors (Li et al., 2014). Another study demonstrated the use of an amphiphilic monoboronic acid for the highly sensitive and selective fluorescent sensing of glucose, highlighting the versatility of phenylboronic acids in biosensing applications (Huang et al., 2013).

Material Science

In material science, the reactivity of phenylboronic acids, including derivatives like this compound, has been explored for the synthesis of novel materials. For example, the study on poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid for specific recognition of glucose showcases the integration of phenylboronic acid derivatives into conductive polymers for enzyme-free glucose sensing (Bao et al., 2021).

Enzymatic Studies

Furthermore, the transformation of phenol to benzoate via para-carboxylation using anaerobic consortia provides insights into the enzymatic activities and potential biotechnological applications of phenylboronic acids. This transformation process highlights the role of phenylboronic acids in understanding and harnessing microbial pathways for chemical synthesis (Genthner et al., 1989).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-(3-Fluorophenoxy)phenylboronic acid . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phenylboronic acid-based functional chemical materials, such as 3-(3-Fluorophenoxy)phenylboronic acid, have good application prospects in the treatment of diabetes . They are expected to be applied in tumor imaging and therapy . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging .

Properties

IUPAC Name

[3-(3-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWKTGQSRNYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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